Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Description

Molecular Characterization and International Union of Pure and Applied Chemistry Nomenclature

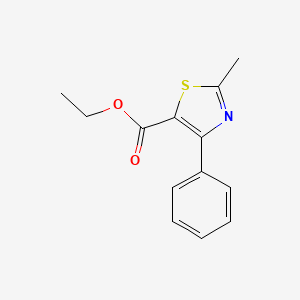

The molecular characterization of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate reveals a compound with the molecular formula C₁₃H₁₃NO₂S and a precise molecular weight of 247.31 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern on the thiazole heterocycle. The Chemical Abstracts Service registry number 32043-95-1 provides unambiguous identification of this specific chemical entity within global chemical databases.

The structural identity is further confirmed through multiple chemical identifier systems that provide comprehensive molecular description. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(N=C(C)S1)C1=CC=CC=C1, which encodes the complete molecular connectivity in a linear format. The International Chemical Identifier string InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 provides a standardized representation that enables precise structural communication across different chemical software platforms. The corresponding International Chemical Identifier Key UHLMXNFHHFDVPW-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string.

The thiazole core structure consists of a five-membered aromatic heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3, creating a 1,3-thiazole framework. The substitution pattern demonstrates strategic placement of functional groups that significantly influence the compound's electronic properties and reactivity profile. The phenyl substituent at position 4 introduces additional aromatic character and extends the conjugated system, while the methyl group at position 2 provides electron-donating properties that modulate the electronic density of the heterocycle. The ethyl carboxylate functionality at position 5 serves as an electron-withdrawing group that creates electronic polarization within the molecular framework.

Crystallographic Analysis and X-Ray Diffraction Studies

Crystallographic investigations of this compound have provided fundamental insights into the three-dimensional molecular structure and solid-state packing arrangements. While specific crystallographic data for this exact compound is limited in the available literature, related thiazole carboxylate structures have been extensively characterized using single-crystal X-ray diffraction techniques. The crystallographic analysis of similar thiazole derivatives reveals important structural parameters that can be extrapolated to understand the spatial arrangement of this compound.

Comparative crystallographic data from structurally related compounds demonstrates that thiazole carboxylates typically crystallize in various space groups depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice. The thiazole ring system generally maintains planarity with bond lengths and angles consistent with aromatic character. Typical carbon-nitrogen bond lengths in the thiazole ring range from 1.32 to 1.35 Angstroms, while carbon-sulfur bonds typically measure between 1.71 to 1.74 Angstroms. The carboxylate ester functionality introduces specific geometric constraints with carbon-oxygen double bond lengths typically measuring approximately 1.21 Angstroms and carbon-oxygen single bond lengths around 1.33 Angstroms.

Crystal packing analysis of related thiazole structures reveals the significance of intermolecular hydrogen bonding interactions and aromatic stacking phenomena in determining solid-state arrangements. The phenyl substituent in this compound likely participates in pi-pi stacking interactions with neighboring molecules, contributing to crystal stability and influencing overall packing efficiency. The ethyl carboxylate group can engage in weak hydrogen bonding interactions through the carbonyl oxygen atom, creating additional stabilization within the crystal lattice. Temperature-dependent crystallographic studies conducted at reduced temperatures, typically around 113 Kelvin, provide enhanced resolution of bond parameters and improved accuracy in determining atomic positions.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques that provide detailed information about molecular structure and electronic properties. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that confirm the proposed structural assignment and provide insight into the electronic environment of each proton-bearing carbon atom. The aromatic protons of the phenyl ring typically appear in the region between 7.0 and 8.0 parts per million, exhibiting characteristic multiplicities that reflect the substitution pattern and coupling interactions.

The ethyl carboxylate functionality produces characteristic proton nuclear magnetic resonance signals with the methyl group of the ethyl ester appearing as a triplet around 1.3 parts per million due to coupling with the adjacent methylene group. The ethylene protons typically manifest as a quartet in the region of 4.3 parts per million, demonstrating the expected coupling pattern with the terminal methyl group. The methyl substituent at position 2 of the thiazole ring generates a distinctive singlet signal, typically observed around 2.5 parts per million, which serves as a diagnostic feature for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environment of all carbon atoms within the molecular framework. The carbonyl carbon of the ester functionality typically resonates around 162 parts per million, reflecting the electron-deficient nature of this carbon center due to the electron-withdrawing effect of the oxygen atoms. The aromatic carbons of both the thiazole ring and phenyl substituent appear in the characteristic aromatic region between 120 and 140 parts per million, with specific chemical shifts depending on the electronic effects of neighboring substituents. The methyl carbon atoms produce signals in the aliphatic region, with the carboxylate ethyl group carbons typically appearing around 14 and 62 parts per million for the methyl and methylene carbons, respectively.

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide valuable information about functional group identification and molecular structure confirmation. The carbonyl stretching frequency of the ester group typically appears around 1674 wavenumbers, indicating the presence of a conjugated ester functionality. Aromatic carbon-carbon stretching vibrations are observed in the region around 1600 wavenumbers, confirming the presence of aromatic ring systems. The thiazole ring exhibits characteristic carbon-sulfur and carbon-nitrogen stretching frequencies that contribute to the overall spectroscopic fingerprint of the compound. Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated system, with absorption maxima typically observed in the ultraviolet region due to pi-pi* transitions involving the aromatic systems.

Computational Chemistry Studies (Density Functional Theory-Based Molecular Orbital Analysis)

Advanced computational chemistry investigations using density functional theory methods have provided detailed insights into the electronic structure and molecular orbital characteristics of this compound. These theoretical studies complement experimental characterization by revealing fundamental aspects of molecular behavior that are not directly accessible through conventional analytical techniques. Density functional theory calculations enable precise determination of optimized molecular geometries, electronic distributions, and energetic properties that govern chemical reactivity and intermolecular interactions.

Molecular orbital analysis reveals the distribution of electron density throughout the conjugated system, highlighting the significant contribution of both the thiazole heterocycle and phenyl substituent to the overall electronic structure. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic pi-system, while the lowest unoccupied molecular orbital demonstrates the electron-accepting character of the carboxylate functionality. The energy gap between these frontier molecular orbitals provides important information about the compound's electronic excitation properties and potential reactivity patterns.

Quantum chemical calculations using density functional theory methods with appropriate basis sets enable prediction of various molecular properties including dipole moments, polarizabilities, and vibrational frequencies. The computed vibrational frequencies can be directly compared with experimental Fourier transform infrared data to validate the theoretical model and confirm structural assignments. Electronic population analysis reveals the charge distribution within the molecule, identifying regions of enhanced electron density and areas of relative electron deficiency that influence chemical behavior. Natural bond orbital analysis provides detailed information about bonding patterns and electron delocalization effects that contribute to molecular stability.

Propriétés

IUPAC Name |

ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLMXNFHHFDVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427887 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32043-95-1 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of α-Haloketones with Thiourea Derivatives

A widely used method for synthesizing thiazole derivatives involves the reaction of α-haloketones or α-haloesters with thiourea or substituted thioureas. This method forms the thiazole ring by nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and elimination steps.

- Typical Procedure:

- Prepare an ethanol solution containing thiourea or a substituted thiourea.

- Add sodium carbonate as a base to facilitate the reaction.

- Slowly add ethyl 2-chloroacetoacetate (an α-haloketone derivative) to the mixture at controlled temperatures (40–55 °C).

- Heat the reaction mixture to 60–70 °C and maintain for 5–5.5 hours to complete cyclization.

- Remove solvent partially by distillation, cool, and filter the precipitated product.

- Adjust pH to 9–10 with caustic soda solution to precipitate the product.

- Filter and dry under vacuum to obtain the ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate, which can be further modified to the target compound.

This method is noted for its high yield (>98%) and mild reaction conditions.

One-Pot Bromination and Cyclization Using N-Bromosuccinimide (NBS)

Another approach involves bromination of β-ketoesters followed by cyclization with thiourea derivatives in a one-pot process:

- Use water and tetrahydrofuran as solvents.

- React acetoacetate esters with N-bromosuccinimide to brominate the α-position.

- Add N-substituted thiourea derivatives to the reaction mixture.

- Heat in a water bath to promote cyclization forming 2-substituted amino-4-methylthiazole-5-carboxylate salts.

- Basify with ammonia water to isolate the target thiazole derivatives.

This method simplifies the synthesis by combining bromination and cyclization steps, improving efficiency and product purity.

Condensation of β-Ketoesters with Benzothioamide Derivatives

For the introduction of the phenyl group at the 4-position, condensation of β-ketoesters bearing phenyl substituents with benzothioamide is effective:

- In an inert atmosphere, mix ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate with benzothioamide in anhydrous N,N-dimethylformamide.

- Heat the mixture to 60 °C until the reaction completes.

- Concentrate and purify by silica gel chromatography to isolate ethyl 2,4-diphenylthiazole-5-carboxylate analogs with yields around 85%.

While this example is for a diphenyl-substituted thiazole, similar strategies can be adapted for the methyl-phenyl substitution pattern by selecting appropriate β-ketoester precursors.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | Thiourea + Sodium carbonate in ethanol/ethyl acetate solution | 40–55 | 0.5 | Prepare solution, add base |

| 2 | Dropwise addition of ethyl 2-chloroacetoacetate | 40–55 | 0.5 | Controlled addition |

| 3 | Heating post-addition | 60–70 | 5–5.5 | Cyclization step |

| 4 | Partial solvent removal, cooling, filtration | Room temp | — | Isolate intermediate |

| 5 | pH adjustment with caustic soda (pH 9–10) | Room temp | 0.5 | Precipitation of product |

| 6 | Vacuum drying | 25 | — | Final product isolation |

Research Findings and Yield Data

- The method involving ethyl 2-chloroacetoacetate and thiourea in ethanol/ethyl acetate solvent system yields ethyl 2-amino-4-methylthiazole-5-carboxylate with over 98% yield and melting point 172–173 °C, indicating high purity and efficiency.

- The one-pot bromination and cyclization method provides a streamlined synthesis with good yields and high purity, suitable for generating diverse 2-substituted amino thiazole derivatives.

- Condensation with benzothioamide in DMF under inert atmosphere yields phenyl-substituted thiazole esters in approximately 85% yield, demonstrating the effectiveness of this approach for aromatic substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature Range (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| α-Haloketone + Thiourea Cyclization | Ethyl 2-chloroacetoacetate, thiourea, sodium carbonate | Ethanol/ethyl acetate | 40–70 | >98 | High yield, mild conditions |

| One-Pot Bromination + Cyclization | Acetoacetate esters, N-bromosuccinimide, thiourea derivatives | Water/THF | Water bath heating | High | Simplified process, good purity |

| β-Ketoester + Benzothioamide Condensation | Ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate, benzothioamide | DMF | 60 | ~85 | Effective for aromatic substitution |

Applications De Recherche Scientifique

Biological Activities

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate has demonstrated a range of biological activities:

- Anticancer Properties : Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activity. For instance, studies have shown that modifications in the thiazole structure can enhance selectivity against various cancer cell lines, such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

- Antiviral Activity : Some derivatives of thiazole compounds have been evaluated for their antiviral properties. In particular, studies have indicated that specific modifications can lead to enhanced efficacy against viral infections .

- Carbonic Anhydrase Inhibition : Recent studies have explored the inhibitory effects of thiazole derivatives on carbonic anhydrase enzymes, which play crucial roles in physiological processes. The structure-activity relationship (SAR) studies suggest that certain substituents on the thiazole ring are essential for optimal inhibitory activity .

Pharmaceutical Applications

Given its biological activities, this compound is being investigated for several pharmaceutical applications:

- Cancer Treatment : The compound's ability to target cancer cells makes it a candidate for further development in anticancer therapies.

- Antiviral Drugs : Its potential as an antiviral agent could lead to the development of new medications aimed at treating viral infections.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may also find applications in agrochemicals:

- Pesticides and Herbicides : The biological activity of thiazole derivatives can be harnessed to develop new pesticides or herbicides that are effective against specific pests or weeds while minimizing environmental impact.

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Efficacy Study : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments like cisplatin .

- Inhibition of Carbonic Anhydrase : A series of thiazole derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase III, with some compounds showing potent activity due to specific structural features .

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring is known to interact with biological macromolecules, disrupting their normal function and leading to cell death in the case of antimicrobial activity .

Comparaison Avec Des Composés Similaires

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used as a pharmaceutical intermediate with similar synthetic routes.

2,4-Disubstituted thiazoles: These compounds also exhibit antimicrobial and antifungal activities, but with different substitution patterns on the thiazole ring.

Uniqueness: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Activité Biologique

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound features a thiazole ring that includes both sulfur and nitrogen atoms. This structural characteristic contributes to its diverse biological activities. The compound is synthesized through various methods, typically involving the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea, followed by esterification reactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance, a study highlighted its potential as an antibiotic candidate due to its ability to inhibit the growth of pathogenic microorganisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cytotoxicity assays against liver carcinoma cell lines (HEPG2), derivatives of this compound showed promising results with IC50 values indicating effective inhibition of cell viability . Table 1 summarizes the cytotoxic effects observed in various studies:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may disrupt metabolic pathways essential for microbial survival or cancer cell proliferation .

Case Studies

Study on Antiflaviviral Activity

A notable investigation assessed the antiflaviviral properties of thiazole derivatives, including this compound. The study utilized a yellow fever virus luciferase assay to evaluate viral replication inhibition. Compounds demonstrating over 50% inhibition at a concentration of 50 µM were further analyzed for their effective concentration (EC50) values .

Cytotoxicity Evaluation

In another study focusing on anticancer activity, various thiazole derivatives were tested against several cancer cell lines. The results indicated that modifications in the substitution patterns significantly influenced cytotoxicity profiles. This compound was among the compounds that exhibited substantial cytotoxic effects against HEPG2 cells .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains phenyl group enhancing lipophilicity | Antimicrobial, anticancer |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Different substitution pattern on thiazole ring | Anticancer |

| 2,4-disubstituted thiazoles | Varying substituents lead to different activities | Antimicrobial |

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and introducing reactive sites for further functionalization.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O, 80–90°C | 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | 85–90% | |

| Basic (NaOH, aqueous ethanol) | 10% NaOH, ethanol, 40°C | Sodium salt of the carboxylic acid | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves saponification, forming a carboxylate intermediate.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Substituents like halogens or amines can be introduced for further derivatization.

| Reagents | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| Ammonia | Ethanol, 70°C, 12h | 5-Carboxy-2-methyl-4-phenylthiazole-2-amine | Precursor for bioactive agents | |

| Alkyl/aryl halides | K₂CO₃, DMF, 80–85°C | Alkylated/arylated thiazole derivatives | Drug synthesis |

Key Observation :

-

Methyl and phenyl groups at positions 2 and 4 sterically hinder substitution at adjacent sites, directing reactivity to the 5-carboxylate position.

Electrophilic Aromatic Substitution on the Phenyl Ring

The para-substituted phenyl ring undergoes electrophilic substitution, enabling halogenation or nitration for structural diversification.

Structural Impact :

-

Electron-withdrawing groups (e.g., nitro) deactivate the ring, while electron-donating groups (e.g., methoxy) enhance reactivity at specific positions .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the thiazole ring undergoes cleavage or rearrangement, producing open-chain or fused heterocycles.

| Reagents | Conditions | Products | Mechanism | Reference |

|---|---|---|---|---|

| H₂O₂, acetic acid | 100°C, 6h | Sulfoxide intermediates | Oxidation-induced ring opening | |

| LiAlH₄ | THF, 0°C to reflux | Dihydrothiazole derivatives | Reduction of the thiazole ring |

Applications :

-

Ring-opening products serve as intermediates for synthesizing sulfonamides or thioureas.

Functionalization via Alkylation/Acylation

The methyl group and ester oxygen are sites for alkylation or acylation, enhancing molecular complexity.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 25°C, 4h | Acetylated ester derivative | 65% | |

| Methyl iodide | NaH, THF, 0°C to 25°C | Methoxycarbonyl analog | 72% |

Synthetic Utility :

-

Acylation improves lipophilicity, aiding in drug delivery systems.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding structural diversity.

| Catalyst | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl-thiazole conjugates | Antimicrobial agents |

Research Findings :

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate?

- Methodology : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Ethanol is commonly used as a solvent for crystallization due to its moderate polarity and ability to yield high-purity crystals. For example, slow evaporation of ethanol solutions at room temperature produces block-shaped crystals suitable for X-ray diffraction studies .

- Characterization : Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 40°C | |

| Solubility (25°C) | 0.97 g/L in water | |

| Boiling Point | 402.4 ± 37.0°C | |

| Use techniques like NMR, IR, and HPLC to confirm purity and structure. |

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, studies on related thiazole derivatives revealed dihedral angles between the thiazole ring and substituents (e.g., 72.14° vs. 45.56° in two conformers), highlighting flexibility in molecular packing .

- Validation : Use R-factors (<0.05 for high-resolution data) and residual electron density maps to validate structural models. Software like ORTEP-3 aids in visualizing displacement ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity in thiazole derivatives?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, cyano) enhance interactions with biological targets like enzymes. For instance, Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-02-3) exhibits bioactivity in ELISA assays, likely due to hydrogen bonding between the cyano group and receptor residues .

- Experimental Design : Compare IC₅₀ values of derivatives with varying substituents using in vitro assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) can predict binding affinities to targets like VEGF or ACE .

Q. How can contradictory solubility data be resolved for this compound?

- Data Reconciliation : Reported solubility (0.97 g/L in water) may vary due to polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with NMR to detect trace solvents .

- Advanced Techniques : Employ COSMO-RS simulations to predict solubility in mixed solvents. Experimentally, use phase diagrams to optimize co-solvent systems (e.g., ethanol-water mixtures) .

Q. What strategies address challenges in hydrogen-bonding network analysis for thiazole derivatives?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, weak C–H⋯O interactions in crystal lattices form inverse dimers, stabilizing specific conformers .

- Computational Tools : Utilize Mercury (CCDC) to quantify intermolecular distances and angles. Pair with Hirshfeld surface analysis to map interaction fingerprints .

Data-Driven Research Considerations

Q. How can ring puckering in thiazole derivatives affect their reactivity?

- Conformational Analysis : Apply Cremer-Pople parameters to quantify puckering amplitude (e.g., q₂ for five-membered rings). For example, puckering in related compounds correlates with steric strain and reactivity in nucleophilic substitutions .

- Kinetic Studies : Monitor reaction rates (e.g., ester hydrolysis) under varying conditions (pH, temperature) to link puckering dynamics to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.